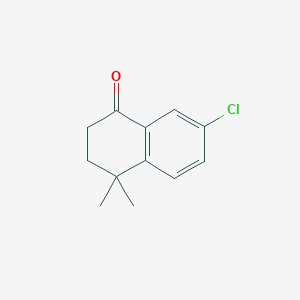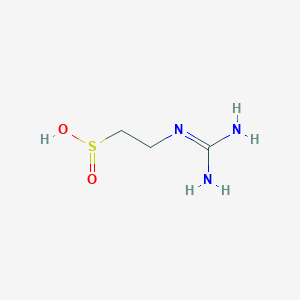
Hypotaurocyamine
Overview
Description
Hypotaurocyamine is a naturally occurring guanidino compound found primarily in sipunculid worms. It is a substrate for the enzyme this compound kinase, which catalyzes the transfer of a phosphoryl group from adenosine triphosphate to this compound, forming adenosine diphosphate and N-omega-phosphothis compound . This compound is part of the highly conserved family of phosphagen kinases, which also includes creatine kinase and arginine kinase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of hypotaurocyamine typically involves the synthesis of its precursor compounds, followed by specific enzymatic reactions. One common method involves the use of this compound kinase to catalyze the phosphorylation of this compound using adenosine triphosphate as a phosphoryl donor .
Industrial Production Methods: the enzymatic synthesis using recombinant this compound kinase expressed in Escherichia coli has been explored in research settings .
Chemical Reactions Analysis
Types of Reactions: Hypotaurocyamine primarily undergoes phosphorylation reactions catalyzed by this compound kinase. This reaction involves the transfer of a phosphoryl group from adenosine triphosphate to this compound, resulting in the formation of adenosine diphosphate and N-omega-phosphothis compound .
Common Reagents and Conditions:
Reagents: Adenosine triphosphate, this compound kinase.
Conditions: The reaction typically occurs in an aqueous medium at physiological pH and temperature.
Major Products:
N-omega-phosphothis compound: The primary product formed from the phosphorylation of this compound.
Scientific Research Applications
Hypotaurocyamine and its kinase have been subjects of scientific research due to their unique biochemical properties and evolutionary significance. Some key applications include:
Biochemistry: Studying the evolutionary pathways of phosphagen kinases and their substrate specificity.
Molecular Biology: Investigating the gene sequences and structural biology of this compound kinase to understand its enzymatic mechanisms.
Comparative Physiology: Exploring the role of this compound in energy metabolism in sipunculid worms and other related species.
Mechanism of Action
The mechanism of action of hypotaurocyamine involves its phosphorylation by this compound kinase. This enzyme catalyzes the transfer of a phosphoryl group from adenosine triphosphate to this compound, forming N-omega-phosphothis compound. This reaction is crucial for energy storage and transfer in certain invertebrates . The molecular targets include the active site of this compound kinase, where the substrate binding and phosphoryl transfer occur .
Comparison with Similar Compounds
Creatine: A substrate for creatine kinase, involved in energy storage in vertebrates.
Arginine: A substrate for arginine kinase, found in various invertebrates.
Taurocyamine: Another substrate for taurocyamine kinase, found in some invertebrates.
Hypotaurocyamine’s uniqueness lies in its specific enzymatic interactions and evolutionary significance in certain invertebrate species .
Properties
IUPAC Name |
2-(diaminomethylideneamino)ethanesulfinic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3O2S/c4-3(5)6-1-2-9(7)8/h1-2H2,(H,7,8)(H4,4,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRKWKDNGQIWHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)O)N=C(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




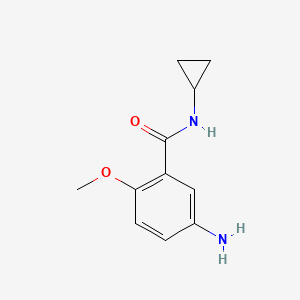

![3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid](/img/structure/B3033583.png)
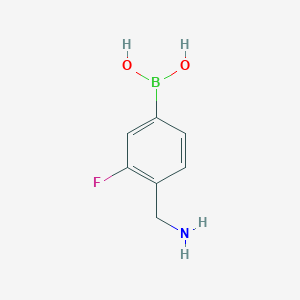
![3,5-dihydro-4H-pyrimido[5,4-b]indole-4-thione](/img/structure/B3033587.png)
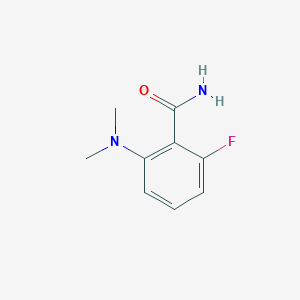

![2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B3033594.png)
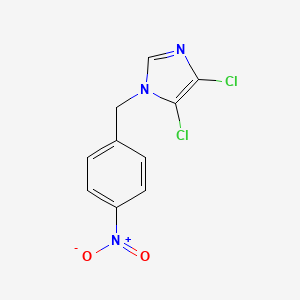
![7-Amino-2,2,4-trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3033600.png)
